molecular formula C42H64O19 B10781114 5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Cat. No.: B10781114
M. Wt: 872.9 g/mol
InChI Key: GILGYKHFZXQALF-UHFFFAOYSA-N
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Description

K-STROPHANTHIN-GAMMA, also known as k-strophanthoside, is a cardiac glycoside derived from the seeds of the Strophanthus kombé plant. This compound is part of the cardenolide family, which is known for its potent effects on the heart. Cardiac glycosides like K-STROPHANTHIN-GAMMA have been used for centuries in traditional medicine and are still utilized in modern medical practices for their ability to treat certain heart conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of K-STROPHANTHIN-GAMMA typically involves the extraction of the compound from the seeds of Strophanthus kombé. The seeds are first dried and then subjected to a series of solvent extractions to isolate the glycosides. High-performance liquid chromatography (HPLC) is often used to purify the compound further .

Industrial Production Methods

In an industrial setting, the production of K-STROPHANTHIN-GAMMA involves large-scale extraction processes. The seeds are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and consistency of the final product. The use of modern analytical methods, such as mass spectrometry, helps in the accurate identification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions

K-STROPHANTHIN-GAMMA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of K-STROPHANTHIN-GAMMA. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic uses .

Scientific Research Applications

K-STROPHANTHIN-GAMMA has a wide range of scientific research applications:

Mechanism of Action

K-STROPHANTHIN-GAMMA exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is responsible for maintaining the sodium and potassium ion gradients across the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, promoting the activation of contractile proteins such as actin and myosin. This mechanism enhances cardiac contractility and is beneficial in treating heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

K-STROPHANTHIN-GAMMA is unique due to its specific glycosidic structure, which influences its pharmacokinetics and pharmacodynamics. Compared to other cardiac glycosides, it has distinct absorption, distribution, metabolism, and excretion profiles, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGYKHFZXQALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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